3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide
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Overview
Description
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a trifluoromethylbenzyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, the introduction of the isopropylphenyl group, and the attachment of the trifluoromethylbenzyl and propanamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be evaluated to determine its efficacy and safety in treating various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide include other pyrazolo[1,5-a]pyrazine derivatives and compounds with trifluoromethylbenzyl groups. Examples include:
- 3-{4-oxo-2-[4-(methyl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide
- 3-{4-oxo-2-[4-(ethyl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H25F3N4O2 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C26H25F3N4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-18-3-9-21(10-4-18)26(27,28)29/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,30,34) |
InChI Key |
QEXHWILIAMQDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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